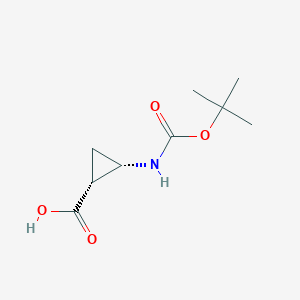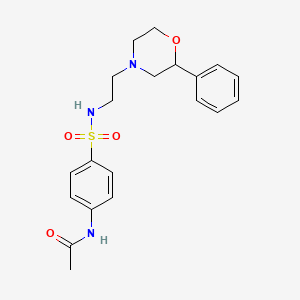
N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Electronic and Biological Interactions
The electronic and biological interactions of derivatives similar to N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)acetamide have been extensively studied. Research has investigated the structural parameters, electron behavior, wave function, and biological properties of such compounds using various computational tools. In particular, studies have examined the solvent-phase optimised geometrical properties, electron localization functions, intermolecular interaction analysis, and charge transfer energies. Furthermore, vibrational spectroscopic assignments have been determined through quantum computation, with molecular docking studies exploring potential fungal and cancer activities (Bharathy et al., 2021).
Synthesis, Characterization, and Antimicrobial Studies
Another line of research has focused on the synthesis and characterization of sulfanilamide derivatives, including N-(4-(phenylsulfamoyl)phenyl)acetamide, through various spectroscopic and structural methods. These studies have revealed insights into the crystal structures, thermal properties, and antimicrobial activities of these compounds, highlighting the intricate relationships between molecular conformation, hydrogen bonding networks, and biological efficacy (Lahtinen et al., 2014).
Antibacterial Activity of Sulfa Drug Derivatives
Research on novel vitamin E containing sulfa drug derivatives has unveiled their promising antibacterial properties. This includes studies on compounds like N-(substituted)sulfamoyl)phenyl)alpha-tocopheryl acetamide derivatives, which were evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showcasing the antimicrobial potential of these novel compounds (Abdel‐Hafez et al., 2018).
Chemoselective Acetylation and Glutaminase Inhibition
Further investigations have explored the chemoselective acetylation of aminophenols and the pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These studies not only contribute to the understanding of synthetic pathways and reaction mechanisms but also provide insights into potential therapeutic applications, especially in the context of cancer treatment (Magadum & Yadav, 2018); (Shukla et al., 2012).
Antimicrobial Synthesis and Characterization
The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been detailed. These studies have provided valuable information on the antimicrobial properties of these compounds, contributing to the development of new agents against bacterial and fungal infections (Darwish et al., 2014).
properties
IUPAC Name |
N-[4-[2-(2-phenylmorpholin-4-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(24)22-18-7-9-19(10-8-18)28(25,26)21-11-12-23-13-14-27-20(15-23)17-5-3-2-4-6-17/h2-10,20-21H,11-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIMAMVPXWLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

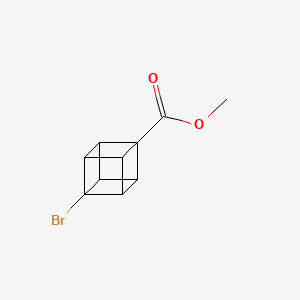
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)

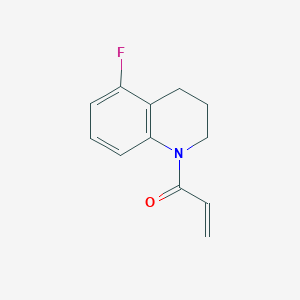


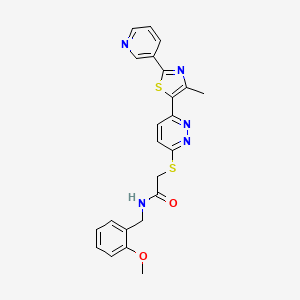

![N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2431141.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B2431143.png)
![methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2431148.png)
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431150.png)
